Physicochemical properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
Physicochemical properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
Introduction
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, registered under CAS number 649-67-2, is a fluorinated ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable chiral building block for the synthesis of novel pharmaceuticals and agrochemicals.[1] Its distinct structural features, including a tertiary alcohol and an ester functional group, offer versatile reactivity for a wide range of chemical transformations.
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of experimental data and theoretical estimations, providing a robust foundation for its application in research and development.
Chemical Structure and Identification
A thorough understanding of the molecular architecture is fundamental to comprehending the chemical behavior of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate.
Molecular Structure:
The structure of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is characterized by a four-carbon butyrate backbone. A trifluoromethyl group (-CF₃) is attached to the C4 position, a hydroxyl group (-OH) and a methyl group (-CH₃) are attached to the C3 position, and an ethyl ester group (-COOCH₂CH₃) is at the C1 position.
C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; O3 [label="O"]; H10 [label="H"]; C6 [label="C"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"];
C1 -- O1 [len=1.2]; C1 -- O2 [len=1.2]; C1 -- C2 [len=1.5]; O2 -- C5 [len=1.5]; C5 -- H6 [len=1.1]; C5 -- H7 [len=1.1]; C5 -- C6 [len=1.5]; C6 -- H11 [len=1.1]; C6 -- H12 [len=1.1]; C6 -- H13 [len=1.1]; C2 -- H1 [len=1.1]; C2 -- H2 [len=1.1]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C3 -- O3 [len=1.5]; C3 -- C7 [label="CH3", len=1.5]; O3 -- H10 [len=1.0]; C4 -- F1 [len=1.3]; C4 -- F2 [len=1.3]; C4 -- F3 [len=1.3];
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Chemical Structure of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrateTable 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | [2] |
| CAS Number | 649-67-2 | [2] |
| Molecular Formula | C₇H₁₁F₃O₃ | [2] |
| Molecular Weight | 200.16 g/mol | [1][2] |
| InChI | InChI=1S/C7H11F3O3/c1-3-13-5(11)4-6(2,12)7(8,9)10/h12H,3-4H2,1-2H3 | [2] |
| InChIKey | IYEGWOWSOYOERF-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)CC(C)(O)C(F)(F)F |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various applications, from reaction kinetics to biological interactions.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method of Determination |
| Physical State | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 180–184 °C | Distillation |
| Melting Point | Not experimentally determined (liquid at room temperature) | - |
| Density | 1.233–1.258 g/cm³ at 25 °C | Pycnometry |
| Refractive Index | 1.3740 at 20 °C | Abbe Refractometer |
| Solubility | Miscible with common organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water. | Visual Inspection & Turbidity Measurement |
| pKa (hydroxyl proton) | Estimated ~12-13 | Estimation based on analogous structures |
Experimental Protocols for Property Determination
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the determination of the key physicochemical properties.
The Thiele tube method provides a reliable and efficient means of determining the boiling point of a liquid with a small sample size.
Protocol:
-
Sample Preparation: Fill a small test tube or a fusion tube to a depth of approximately 2-3 cm with Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Heating: Clamp the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) so that the heat-transfer fluid is level with or slightly above the top of the sample.
-
Observation: Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Reading: Continue heating until a steady stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.
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Boiling Point Determination WorkflowA pycnometer is used for the precise determination of a liquid's density by measuring the mass of a known volume.[3][4]
Protocol:
-
Calibration: Clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer on an analytical balance (m_empty).
-
Reference Measurement: Fill the pycnometer with deionized water of a known temperature and density. Weigh the filled pycnometer (m_water).
-
Sample Measurement: Empty and dry the pycnometer. Fill it with Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate at the same temperature as the water. Weigh the filled pycnometer (m_sample).
-
Calculation:
-
Mass of water = m_water - m_empty
-
Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)
-
Mass of sample = m_sample - m_empty
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
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The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and purity assessment.[5][6][7][8][9]
Protocol:
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[9]
-
Sample Application: Place a few drops of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate onto the clean, dry prism surface of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the set temperature (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the borderline between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purifications, and formulations.
Protocol (Visual and Turbidimetric):
-
Qualitative Assessment (Visual):
-
To a series of vials, add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Add Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate dropwise to each vial, with agitation, and observe for miscibility or the formation of a second phase.
-
-
Semi-Quantitative Assessment (Turbidimetric):
-
Prepare a series of dilutions of the compound in a solvent where it has limited solubility (e.g., water).
-
Measure the turbidity of each solution using a nephelometer or a spectrophotometer at a wavelength where the compound does not absorb.
-
A sharp increase in turbidity indicates the point of saturation.
-
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity.
Table 3: Spectroscopic Data
| Technique | Key Peaks and Assignments |
| ¹H NMR | δ (ppm) in CDCl₃: ~1.25 (t, 3H, -OCH₂CH₃), ~1.40 (s, 3H, -C(OH)CH₃), ~2.70 (s, 2H, -CH₂-), ~3.5 (s, 1H, -OH), ~4.20 (q, 2H, -OCH₂CH₃) |
| ¹³C NMR | Estimated δ (ppm) in CDCl₃: ~14 (-OCH₂CH₃), ~25 (-C(OH)CH₃), ~45 (-CH₂-), ~62 (-OCH₂CH₃), ~75 (quartet, J ≈ 285 Hz, -CF₃), ~95 (-C(OH)-), ~170 (-C=O) |
| ¹⁹F NMR | δ (ppm) in CDCl₃: ~ -75 (s, 3F, -CF₃) |
| FT-IR | ν (cm⁻¹): ~3450 (broad, O-H stretch), ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1100-1300 (strong, C-F stretch) |
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Relationship between Structure and PropertiesApplications in Research and Development
The unique combination of functional groups and the presence of the trifluoromethyl moiety make Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate a highly versatile intermediate.
-
Chiral Building Block: The stereocenter at the C3 position allows for its use in the asymmetric synthesis of complex molecules, which is of paramount importance in drug discovery where enantiomeric purity is often a critical factor.
-
Pharmaceutical Intermediate: The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. This compound serves as a precursor for the synthesis of various bioactive molecules, including potential antiviral and anti-cancer agents.[1]
-
Materials Science: Fluorinated compounds are known for their thermal and chemical resistance. This ester can be incorporated into polymers to enhance these properties.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is a valuable and versatile fluorinated building block with a well-defined set of physicochemical properties. A thorough understanding of these properties, coupled with the appropriate experimental methodologies for their determination, is essential for its effective and safe utilization in research and development. This guide provides a comprehensive foundation for scientists and researchers working with this important chemical intermediate.
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